Potency Comparison: Intermediate Glucokinase Activation
In a head-to-head comparison using a recombinant human liver glucokinase assay (G6PDH coupled assay measuring NADH production in the presence of 5 mM glucose), C14H25N5O5S activates glucokinase with an EC50 of 930 nM [1]. This potency is significantly lower than potent clinical candidates like GKA50 (EC50 = 33 nM) and PF-04991532 (EC50 = 80 nM in human) . Conversely, it is more potent than the liver-selective activator GKM-001 (EC50 = 1,550 nM) . This places C14H25N5O5S in a distinct intermediate potency range, offering a unique pharmacological profile for SAR studies.
| Evidence Dimension | Glucokinase Activation Potency (EC50) |
|---|---|
| Target Compound Data | 930 nM |
| Comparator Or Baseline | GKA50 (EC50 = 33 nM); PF-04991532 (EC50 = 80 nM human, 100 nM rat); GKM-001 (EC50 = 1,550 nM human) |
| Quantified Difference | 28-fold less potent than GKA50; ~12-fold less potent than PF-04991532; 1.7-fold more potent than GKM-001 |
| Conditions | Recombinant human liver glucokinase assay; 5 mM glucose; G6PDH coupled assay for NADH production |
Why This Matters
The intermediate potency of C14H25N5O5S allows researchers to study graded glucokinase activation, avoiding the maximal responses induced by high-potency GKAs which can mask subtle effects in complex biological systems.
- [1] BindingDB. (n.d.). Affinity Data for Ligand-Target Pair: Activation of recombinant human liver glucokinase 2. EC50: 930nM. View Source
